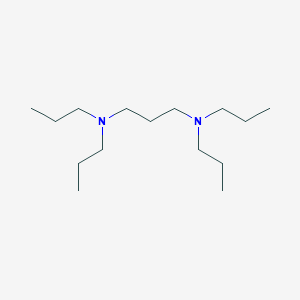
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine: is an organic compound that belongs to the class of diamines It is characterized by having two amino groups attached to a propane backbone, with each nitrogen atom bonded to two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with propyl halides under basic conditions. A common method includes the following steps:
Starting Material: Propane-1,3-diamine.
Reagents: Propyl bromide or propyl chloride.
Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: N-oxides of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features make it a candidate for drug design and development.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential use as therapeutic agents. Studies focus on its interaction with biological targets and its efficacy in treating various conditions.
Industry: In the industrial sector, N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, its mechanism involves binding to molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
- N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrabutylpropane-1,3-diamine
Comparison: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and butyl counterparts, the propyl groups provide a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications.
Propiedades
Número CAS |
135133-82-3 |
|---|---|
Fórmula molecular |
C15H34N2 |
Peso molecular |
242.44 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrapropylpropane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-5-10-16(11-6-2)14-9-15-17(12-7-3)13-8-4/h5-15H2,1-4H3 |
Clave InChI |
FQELQRCSRAWQAB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCCN(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


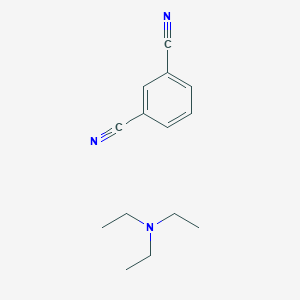
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
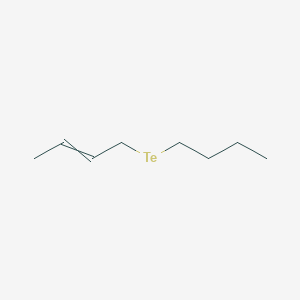
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
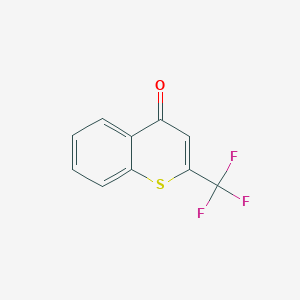
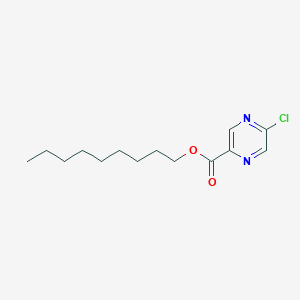
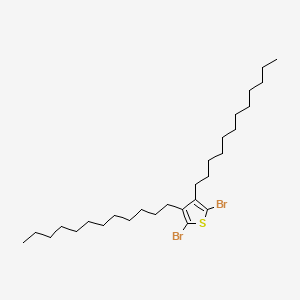


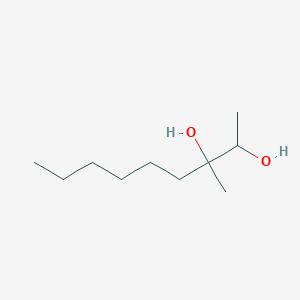
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
